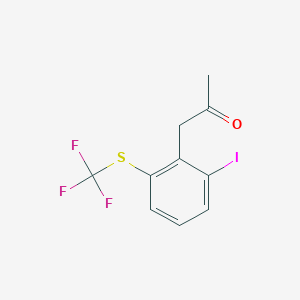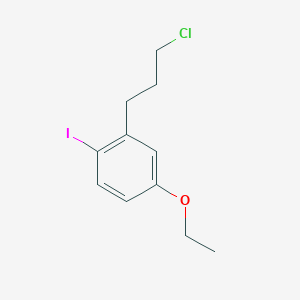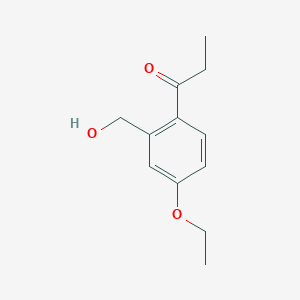
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O3 It is a derivative of propiophenone, characterized by the presence of an ethoxy group and a hydroxymethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the reduction of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction step converts the ketone group to a secondary alcohol, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-Ethoxy-2-(carboxymethyl)phenyl)propan-1-one.
Reduction: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-ol.
Substitution: 1-(4-Methoxy-2-(hydroxymethyl)phenyl)propan-1-one.
Scientific Research Applications
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ethoxy group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-2-(hydroxymethyl)phenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one: Similar structure but with a ketone group at the second position.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a methyl group.
Uniqueness
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and hydroxymethyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H16O3/c1-3-12(14)11-6-5-10(15-4-2)7-9(11)8-13/h5-7,13H,3-4,8H2,1-2H3 |
InChI Key |
XJQXSPSPOBMEHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


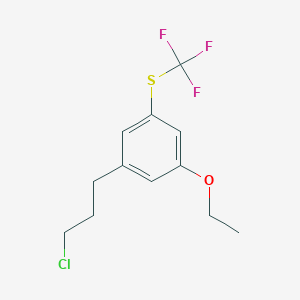
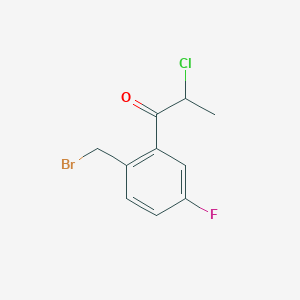
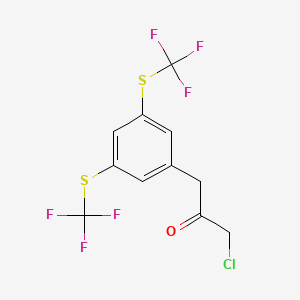

![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
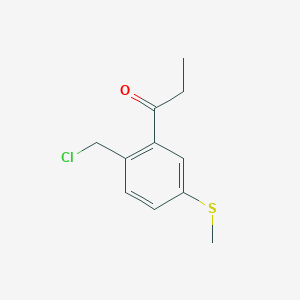
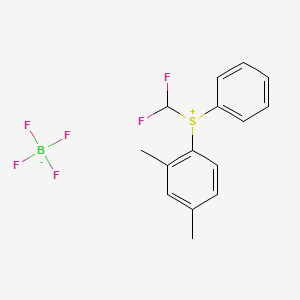
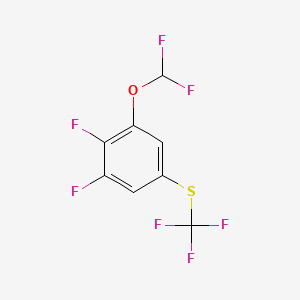
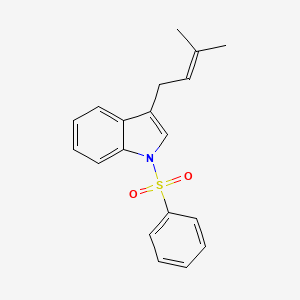
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
